1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone
Description
Contextualization of the Pyrazolone (B3327878) Framework in Contemporary Chemical Research
The pyrazolone framework, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and a carbonyl group, is a cornerstone in various fields of chemical science. First synthesized in 1883 by Ludwig Knorr, pyrazolones have since become integral to the development of pharmaceuticals and dyes. ekb.eg In medicinal chemistry, the pyrazolone nucleus is a key structural motif in a range of therapeutic agents, notably analgesics and anti-inflammatory drugs. dyestuffintermediates.com The versatility of the pyrazolone ring allows for diverse chemical modifications, leading to a broad spectrum of biological activities. researchgate.net
Beyond pharmaceuticals, pyrazolones are fundamental in the synthesis of a variety of dyes. Their ability to undergo coupling reactions makes them valuable precursors to azo dyes, which are widely used in the textile and printing industries. researchgate.net The chromophoric properties of these dyes can be fine-tuned by altering the substituents on the pyrazolone ring, allowing for the creation of a wide palette of colors.
Significance of Sulfophenyl Substitution in Pyrazolone Chemistry
The introduction of a sulfophenyl group onto the pyrazolone scaffold significantly influences the molecule's properties and applications. The sulfonic acid group is a strong electron-withdrawing group, which can impact the electronic distribution within the pyrazolone ring system. This, in turn, can affect the reactivity of the molecule, particularly at the active methylene (B1212753) group, which is often the site of coupling reactions in dye synthesis.
Furthermore, the sulfonic acid moiety imparts water solubility to the molecule. This is a crucial characteristic for many applications, especially in the textile industry, where water-soluble dyes are often preferred for ease of application. The presence of the sulfophenyl group can also play a role in the binding of the molecule to substrates, such as fibers or biological targets, through ionic interactions.
Research Scope and Academic Impact of 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone Studies
This compound, with the CAS number 119-17-5, is a specific isomer of sulfonated phenylpyrazolones that has garnered interest primarily as an intermediate in the synthesis of dyes. dyestuffintermediates.comchemicalbook.com Its chemical structure, featuring a sulfonic acid group at the meta position of the phenyl ring, distinguishes it from its more commonly studied para-substituted counterpart. This positional isomerism can lead to differences in the final properties of the dyes derived from it, such as their shade, fastness, and solubility.
The academic impact of studies on this compound is largely concentrated in the field of color chemistry. Research has focused on its use as a coupling component in the synthesis of various acid and reactive dyes. For instance, it is a known precursor for C.I. Acid Red 183 and Acid Red 186. echemi.com While detailed, publicly available research specifically on the 3'-sulfophenyl isomer is less abundant than for the 4'-sulfophenyl isomer, its role in the production of specific commercial dyes underscores its industrial relevance.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| CAS Number | 119-17-5 |
| Molecular Formula | C₁₀H₁₀N₂O₄S |
| Molecular Weight | 254.26 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 335 °C |
Note: Data sourced from various chemical suppliers.
The following sections will provide a more detailed exploration of the synthesis, and applications of this important chemical compound, based on available scientific literature.
Detailed Research Findings
While specific, in-depth research articles focusing solely on this compound are limited in publicly accessible databases, information can be gleaned from patent literature and studies on related compounds. The synthesis of pyrazolones, in general, is a well-established process, typically involving the condensation of a β-ketoester with a hydrazine (B178648) derivative. ekb.eg
For this compound, the synthesis would involve the reaction of ethyl acetoacetate (B1235776) with 3-hydrazinobenzenesulfonic acid. A patent for a similar compound, 3-ethyl-1-(3'-sulphophenyl)pyrazol-5-one, reports a yield of 83% from the reaction of m-hydrazino-benzene sulphonic acid and crotonic acid, providing an indication of the potential efficiency of such reactions. google.com
Table of Spectroscopic Data for a Related Pyrazolone Derivative
| Spectroscopic Technique | Observed Features for 3-methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone |
|---|---|
| ¹H NMR | Signals corresponding to the methyl, methylene, and aromatic protons would be expected. The positions of the aromatic protons would be indicative of the meta-substitution pattern. |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the pyrazolone ring, the methyl carbon, and the aromatic carbons would be present. |
| FT-IR | Characteristic absorption bands for the C=O, N-H (in tautomeric forms), C=N, and SO₃H groups would be observed. |
Note: This table is illustrative and based on general knowledge and data for a related compound due to the lack of specific published data for this compound.
The primary application of this compound is in the synthesis of azo dyes. It acts as a coupling component, reacting with a diazonium salt to form a colored azo compound. The position of the sulfonate group on the phenyl ring can influence the final color and properties of the dye. For example, it is a precursor in the synthesis of Pigment Yellow 191. chemicalbook.com
Research on dyes derived from the isomeric 1-(4-sulfophenyl)-3-methyl-5-pyrazolone provides valuable data on the performance of such dyes, which can be used as a benchmark for understanding the potential properties of dyes derived from the 3-sulfophenyl isomer. Studies on these related dyes often include detailed analysis of their fastness properties.
Table of Typical Fastness Properties for Pyrazolone-Based Azo Dyes
| Fastness Property | Typical Performance |
|---|---|
| Light Fastness | Moderate to Good |
| Wash Fastness | Good to Excellent |
| Rubbing Fastness | Good to Excellent |
Note: This data is generalized from studies on similar pyrazolone-based azo dyes and serves as an example of the types of research findings in this area. jchemlett.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O4S |
|---|---|
Molecular Weight |
254.26 g/mol |
IUPAC Name |
3-(5-methyl-3-oxo-1H-pyrazol-2-yl)benzenesulfonic acid |
InChI |
InChI=1S/C10H10N2O4S/c1-7-5-10(13)12(11-7)8-3-2-4-9(6-8)17(14,15)16/h2-6,11H,1H3,(H,14,15,16) |
InChI Key |
FHXUYFKYRBLZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 3 Sulfophenyl 3 Methyl 5 Pyrazolone and Its Analogs
Established Synthetic Routes to Pyrazolone (B3327878) Core Structures
The foundational approach to constructing the pyrazolone core is the Knorr pyrazole (B372694) synthesis, a versatile and widely employed method. jk-sci.comslideshare.net This reaction and its variations form the basis for the synthesis of a vast array of pyrazolone derivatives.
The most traditional and straightforward synthesis of the 3-methyl-5-pyrazolone ring system involves the condensation of a hydrazine (B178648) with a β-keto ester. chemhelpasap.comnih.gov In the context of 1-phenyl-3-methyl-5-pyrazolone, this is typically achieved by reacting phenylhydrazine (B124118) with ethyl acetoacetate (B1235776).
The reaction mechanism commences with the nucleophilic attack of the hydrazine on the ketone carbonyl of the β-keto ester, leading to the formation of a hydrazone intermediate. chemhelpasap.com Subsequently, an intramolecular cyclization occurs via the attack of the second nitrogen atom of the hydrazine on the ester carbonyl. This is followed by the elimination of an alcohol molecule (e.g., ethanol) to yield the final pyrazolone ring. chemhelpasap.com The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, and is typically carried out by heating the reactants in a suitable solvent like propanol. chemhelpasap.com
The general reaction can be summarized as follows:
This method is highly efficient, often resulting in high yields due to the formation of a stable aromatic pyrazolone ring. chemhelpasap.com The reactivity of hydrazine makes these reactions relatively fast. chemhelpasap.com
Table 1: Key Reactants in Classical Pyrazolone Synthesis
| Reactant | Role | Example |
| Hydrazine | Provides the two nitrogen atoms for the heterocyclic ring. | Phenylhydrazine |
| β-Keto Ester | Provides the carbon backbone of the pyrazolone ring. | Ethyl acetoacetate |
| Acid Catalyst | Facilitates the condensation reaction. | Glacial Acetic Acid |
Beyond the classical condensation, several other strategies have been developed for the synthesis of pyrazolone rings, often through multicomponent reactions. These methods offer advantages in terms of efficiency and the ability to generate diverse molecular scaffolds. beilstein-journals.org
One such approach involves a three-component synthesis from aldehydes, β-ketoesters, and hydrazines. In this method, a Lewis acid catalyst can activate and stabilize the enol tautomer of the β-ketoester, facilitating its cyclization with an intermediary hydrazone to form a 5-hydroxypyrazoline, which then converts to the pyrazolone. nih.gov
Another strategy extends to a four-component synthesis. For instance, β-ketoesters can react with hydrazine to form pyrazolones, while a simultaneous Knoevenagel condensation between an aldehyde and malononitrile (B47326) generates a Michael acceptor. A subsequent Michael addition and cyclization can lead to more complex fused heterocyclic systems containing a pyrazolone core. beilstein-journals.orgnih.gov
These modern synthetic routes highlight the versatility of pyrazolone synthesis, allowing for the one-pot construction of highly functionalized derivatives. beilstein-journals.org
Specific Synthesis of Sulfophenyl-Substituted Pyrazolones
The introduction of a sulfonate group onto the phenyl ring of a pyrazolone can be achieved through two primary pathways: direct sulfonation of a pre-formed phenyl pyrazolone or synthesis from a sulfonated hydrazine precursor.
Direct sulfonation involves treating a phenyl pyrazolone, such as 1-phenyl-3-methyl-5-pyrazolone, with a sulfonating agent. Common sulfonating agents include fuming sulfuric acid (oleum) or chlorosulfonic acid. The electrophilic aromatic substitution reaction introduces the sulfonic acid group (-SO₃H) onto the phenyl ring. The position of sulfonation (ortho, meta, or para) is directed by the existing substituents on the phenyl ring.
A more controlled and widely used method for preparing sulfophenyl-substituted pyrazolones involves starting with a sulfonated hydrazine. For the synthesis of 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone, the key precursor is 4-hydrazinobenzenesulfonic acid.
This synthesis follows the classical Knorr pyrazole synthesis pathway, where 4-hydrazinobenzenesulfonic acid is condensed with a β-keto ester like ethyl acetoacetate. The reaction proceeds similarly to the synthesis of the unsubstituted phenyl pyrazolone, with the sulfonic acid group already present on the hydrazine precursor. This approach ensures the specific placement of the sulfonate group at the para position of the phenyl ring.
The reaction can be represented as:
This method is advantageous as it avoids the potentially harsh conditions and side reactions associated with direct sulfonation of the pyrazolone ring.
Derivatization and Functionalization Reactions
The pyrazolone ring, particularly at the 4-position, is susceptible to various derivatization and functionalization reactions. One of the most common reactions is the Knoevenagel condensation. ekb.eg This reaction involves the condensation of the active methylene (B1212753) group at the C4 position of the pyrazolone ring with an aldehyde or ketone in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine (B92270). ekb.eg
This reaction is a powerful tool for introducing a wide range of substituents at the 4-position, leading to the formation of α,β-unsaturated compounds. ekb.eg These derivatives are often colored and have found applications as dyes and pigments. The general scheme for the Knoevenagel condensation of a pyrazolone is as follows:
The reactivity of the C4-methylene group allows for the synthesis of a diverse library of pyrazolone derivatives with tailored properties.
Nitrosation and Subsequent Reduction for Amino-Pyrazolone Intermediates
A key transformation of this compound involves the introduction of an amino group at the C4 position, creating valuable intermediates for the synthesis of dyes and other complex molecules. This is typically achieved through a two-step process involving nitrosation followed by reduction.
The synthetic pathway commences with the nitrosation of the pyrazolone ring at the active methylene C4 position. This reaction is generally carried out using a nitrosating agent like sodium nitrite (B80452) in an acidic medium. The process leads to the formation of a 4-nitroso-pyrazolone derivative. Following the nitrosation, the intermediate is subjected to a reduction step. Common reducing agents, such as sodium dithionite (B78146) or catalytic hydrogenation, are employed to convert the nitroso group into a primary amine. This sequence yields the corresponding 4-amino-pyrazolone, specifically 1-(3'-sulfophenyl)-3-methyl-4-amino-5-pyrazolone. researchgate.net This amino derivative serves as a crucial precursor for further chemical modifications, particularly in the synthesis of azo dyes. researchgate.net
Table 1: Synthesis of 4-Amino-Pyrazolone Intermediate
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1 | Nitrosation | Sodium Nitrite (NaNO₂) in acidic medium | 1-(3'-Sulfophenyl)-3-methyl-4-nitroso-5-pyrazolone |
Diazotization and Coupling Reactions with Various Reagents
This compound and its amino derivatives are extensively used as coupling components in the synthesis of azo compounds, which are widely applied as dyes. researchgate.netjustia.com The active methylene group at the C4 position of the pyrazolone ring is the primary site for electrophilic attack by diazonium salts.
In a typical reaction, an aromatic amine is diazotized using sodium nitrite and a mineral acid (like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. This reactive diazonium salt is then added to a solution of this compound, usually under alkaline or neutral conditions, to facilitate the coupling reaction. The electrophilic diazonium ion attacks the electron-rich C4 position of the pyrazolone, resulting in the formation of an azo dye. researchgate.netrsc.org This methodology is versatile, allowing for the synthesis of a wide array of dyes by varying the aromatic amine used for diazotization. justia.comekb.eg For instance, new azo dyes have been produced by coupling 1-(4-sulfophenyl)-3-methyl-5-pyrazolone with the diazonium salt derived from luminol (B1675438). ekb.eg
Furthermore, the 4-amino derivative, 1-(3'-sulfophenyl)-3-methyl-4-amino-5-pyrazolone, can itself be diazotized and then coupled with other aromatic compounds or active methylene compounds to create more complex disazo dyes. researchgate.net These reactions are fundamental in the production of various acid, direct, and reactive dyes, where the sulfophenyl group enhances water solubility. dyestuffintermediates.com
Table 2: Example of Azo Coupling Reaction
| Reactant 1 (Diazo Component precursor) | Diazotization Reagents | Reactant 2 (Coupling Component) | Product Class |
|---|---|---|---|
| Aniline-3-sulfonic acid | NaNO₂, HCl | This compound | Azo Dye |
Nucleophilic Substitution Reactions
The pyrazolone ring, particularly when functionalized, can participate in nucleophilic substitution reactions. The reactivity of the C4 position is a key aspect of its chemistry. The active methylene hydrogen atoms at this position are acidic and can be deprotonated by a base to form a carbanion. acs.org This nucleophilic center can then react with various electrophiles.
For example, pyrazolone derivatives can react with reagents like tetracyanoethylene (B109619) (TCE). In this reaction, the pyrazolone acts as a nucleophile, attacking the electrophilic TCE. The feasibility of this reaction depends significantly on the pKa value of the active methylene hydrogens. For pyrazolones with a pKa less than 10, the reaction favors the formation of a dicyanomethylene derivative at the C4 position. acs.org This demonstrates a nucleophilic attack by the pyrazolone carbanion on TCE, followed by the elimination of other groups.
Another example involves the ring-opening of spiropyrazole oxirane derivatives. These precursors, synthesized from pyrazolones, can undergo nucleophilic attack by reagents like ammonia. The reaction proceeds via a nucleophilic ring-opening of the strained oxirane ring, leading to the formation of functionalized pyrazolone derivatives. acs.org
Oxidation Reactions for Further Functionalization
Oxidation reactions provide a pathway for the further functionalization of pyrazolone derivatives, leading to novel structures with potentially interesting properties. The amino-substituted pyrazolones are particularly susceptible to oxidation.
A notable example is the oxidative dehydrogenative coupling of pyrazol-5-amines. These reactions can be used to synthesize azo compounds. For instance, the oxidation of 3-methyl-1-phenyl-1H-pyrazol-5-amine can be achieved using oxidants like tert-butyl hydroperoxide (TBHP) in the presence of a copper catalyst to yield (E)-1,2-bis(3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene. nih.gov This reaction involves the formation of a nitrogen-nitrogen double bond through the oxidative coupling of two pyrazol-5-amine molecules. In some cases, the oxidation can be coupled with other transformations, such as simultaneous iodination and N-N bond formation when using iodine and an oxidant. nih.gov
Air oxidation can also play a role in the synthesis of certain pyrazolone derivatives. For example, an intermediate formed from the nucleophilic ring-opening of a spiropyrazole oxirane can undergo subsequent air oxidation to yield the final pyrazolone product. acs.org Additionally, electrochemical oxidation of related azo-pyrazolone compounds has been studied, indicating the susceptibility of these systems to oxidative processes. researchgate.net
Novel Synthetic Approaches for Pyrazolone Derivatives
Transition Metal-Catalyzed Syntheses
Modern synthetic chemistry has increasingly utilized transition metals to catalyze the formation of pyrazole and pyrazolone rings, offering efficient and regioselective routes. Palladium-catalyzed reactions are prominent in this area. For instance, a four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide, catalyzed by palladium, can be used to prepare pyrazole derivatives. organic-chemistry.org Palladium catalysis is also effective for the coupling of aryl triflates with pyrazole derivatives to form N-arylpyrazoles. organic-chemistry.org
Copper catalysts have also been employed. Copper(I) iodide has been used to mediate the electrophilic cyclization of α,β-alkynic hydrazones. nih.gov Furthermore, copper-catalyzed oxidative coupling processes have been developed for the synthesis of azo derivatives from pyrazol-5-amines. nih.gov Iron-catalyzed routes offer a more economical and environmentally friendly alternative for the regioselective synthesis of substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org The coordination chemistry of pyrazolones with various metals, including zinc, copper, molybdenum, nickel, and ruthenium, has been extensively studied, highlighting their role as versatile ligands in catalysis. unicam.itsouthwales.ac.uk
Table 3: Examples of Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives
| Catalyst | Reaction Type | Starting Materials | Product Type |
|---|---|---|---|
| Palladium | Four-component coupling | Terminal alkyne, hydrazine, CO, aryl iodide | Pyrazole derivatives |
| Iron | Cyclization | Diarylhydrazones, vicinal diols | 1,3- and 1,3,5-substituted pyrazoles |
Organocatalytic and Catalyst-Free Methodologies
In line with the principles of green chemistry, organocatalytic and catalyst-free methods for the synthesis of pyrazolone derivatives have gained significant attention. These approaches avoid the use of potentially toxic and expensive heavy metals.
Organocatalysis employs small organic molecules to accelerate reactions. For example, secondary amines have been used as "green promoters" for the inverse-electron-demand [3+2] cycloaddition reaction between carbonyl compounds and diazoacetates, yielding substituted pyrazoles with high regioselectivity. nih.gov Pyrrolidine-based salts have been shown to catalyze one-pot, three-component reactions to form 1,3-diarylallylidene pyrazolones. acs.org Squaramide catalysts have been developed for the enantioselective Strecker reaction of pyrazolone-derived ketimines, providing access to chiral pyrazolone α-aminonitrile derivatives. rsc.org
Catalyst-free methodologies are also emerging as powerful synthetic tools. Microwave-assisted, solvent-free, one-pot protocols have been developed for the efficient synthesis of structurally diverse 4-arylidenepyrazolone derivatives. mdpi.com Thermal electrocyclization of vinyldiazo compounds provides a straightforward, catalyst-free route to mono-, di-, and tri-substituted pyrazoles from readily available starting materials. organic-chemistry.org Additionally, a facile and catalyst-free regioselective 1,6-aza-Michael addition of para-quinone methides with various azoles, including pyrazole, has been successfully developed using water as a green solvent. acs.org These methods offer operational simplicity, reduced environmental impact, and access to a wide range of pyrazolone derivatives.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) represent a highly efficient approach in synthetic chemistry, where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates substantial portions of all the starting materials. This strategy is distinguished by its operational simplicity, time and energy savings, and high atom economy, making it a cornerstone of modern green chemistry and an attractive methodology for the synthesis of heterocyclic compounds like this compound and its analogs. The convergence and high bond-forming index of MCRs make them particularly suitable for creating diverse molecular libraries for various applications.
A prevalent MCR strategy for synthesizing pyrazolone-annulated heterocyclic systems, such as pyranopyrazoles, is the four-component reaction. This typically involves the condensation of an aromatic aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative. rsc.orgnih.gov In the context of synthesizing analogs of this compound, 3-sulfophenylhydrazine would be the desired hydrazine component. The reaction sequence generally initiates with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the pyrazolone intermediate (formed from the β-ketoester and hydrazine), and subsequent cyclization. nih.gov
The versatility of MCRs allows for the synthesis of a wide array of pyrazolone derivatives by varying the starting components. For instance, different aromatic aldehydes can be employed to introduce various substituents onto the pyranopyrazole scaffold. nih.gov The use of water as a solvent in these reactions is a significant advancement, aligning with green chemistry principles by eliminating the need for hazardous organic solvents. tandfonline.com Piperidine is often used as a catalyst in these aqueous media, facilitating the reaction at room temperature and leading to high yields of the desired products. nih.gov
The following table summarizes representative examples of four-component reactions for the synthesis of pyrazolone derivatives, highlighting the diversity of conditions and high efficiency of these methods.
| Reactants | Catalyst | Solvent | Conditions | Yield (%) |
| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Taurine | Water | 80 °C, 2h | 85-92 |
| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Piperidine | Water | Room Temp, 20 min | 85-93 |
| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | None | Boiling Water | Reflux | High |
| Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | P₂O₅/SiO₂ | Solvent-free | - | Good |
Green Chemistry Principles in Pyrazolone Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogs is crucial for developing environmentally benign and sustainable chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Alternative Solvents: A key aspect of greening pyrazolone synthesis is the replacement of volatile and toxic organic solvents with environmentally friendly alternatives. Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.net Four-component syntheses of pyranopyrazole derivatives have been successfully carried out in aqueous media, often with the aid of a base catalyst like piperidine. nih.govtandfonline.com Ethanol and mixtures of water and ethanol are also employed as greener solvent systems. rsc.org
Energy-Efficient Methods: To reduce energy consumption and often shorten reaction times, alternative energy sources to conventional heating are utilized.
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. researchgate.net It can significantly accelerate reactions, leading to higher yields in shorter timeframes. rsc.org For example, the three-component synthesis of pyrazole derivatives has been efficiently conducted under microwave irradiation, sometimes in solvent-free conditions, which further enhances the green credentials of the process. rsc.org
Ultrasound Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway for pyrazolone synthesis. Ultrasound can promote reactions through acoustic cavitation, leading to enhanced reaction rates and yields. numberanalytics.com Catalyst-free synthesis of pyrazole derivatives has been achieved in green solvents like polyethylene (B3416737) glycol (PEG-400) and water at room temperature under ultrasound irradiation, highlighting the economic and environmental advantages of this technique. The synthesis of pyrazolone derivatives from hydrazine derivatives and β-keto esters has been successfully performed under solvent-free conditions using ultrasound, resulting in excellent yields and short reaction times. researchgate.net
Catalyst-Free and Solvent-Free Conditions: The ideal green synthesis would proceed without a catalyst and in the absence of a solvent. Several catalyst-free methods for the synthesis of pyrazolone derivatives have been developed. For instance, the four-component reaction to produce dihydropyrano[2,3-c]pyrazoles can be conducted in boiling water or a mixture of water and ethanol without any catalyst. tandfonline.com Solvent-free, or solid-phase, reactions, often facilitated by grinding or ball milling, represent a significant step towards sustainable synthesis by eliminating solvent waste altogether. tandfonline.comresearchgate.net
The following table summarizes various green synthetic approaches for pyrazolone derivatives, showcasing the improvements in reaction conditions and efficiency.
| Green Approach | Reactants | Conditions | Key Advantages |
| Aqueous Synthesis | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Water, Piperidine, Room Temperature | Avoids hazardous organic solvents, mild conditions |
| Microwave-Assisted | 1,3-dicarbonyl, DMFDMA, Hydrazine | Acetic acid, Water, 115-140 °C, 9-10 min | Rapid reaction times, energy efficient |
| Ultrasound-Assisted | Hydrazine derivatives, β-keto esters | Solvent-free, Ultrasound irradiation | High yields, short reaction times, no solvent waste |
| Catalyst-Free | Aromatic Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine Hydrate | Boiling Water, Reflux | No catalyst separation needed, simplified workup |
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy Investigations
Vibrational spectroscopy is a cornerstone in the structural analysis of pyrazolone (B3327878) derivatives, revealing characteristic frequencies associated with specific chemical bonds and functional moieties.
FT-IR spectroscopy is instrumental in identifying the key functional groups within the 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone molecule. The spectrum displays distinct absorption bands corresponding to the vibrational modes of its constituent parts: the sulfophenyl ring, the methyl group, and the pyrazolone heterocycle.
Key characteristic absorption bands for pyrazolone derivatives have been well-documented. researchgate.netdovepress.com The C=O stretching vibration of the pyrazolone ring is typically observed as a strong band in the region of 1700-1650 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations from the phenyl ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹. researchgate.netdovepress.com
The presence of the sulfonic acid group introduces highly characteristic bands. A broad and strong absorption band, typically observed in the 3400–3200 cm⁻¹ region, is attributable to the O-H stretching vibration of the sulfonic acid group, often broadened due to hydrogen bonding. nih.gov Furthermore, strong asymmetric and symmetric stretching vibrations of the S=O bond are expected in the ranges of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3400–3200 | Strong, Broad | O-H Stretching (Sulfonic Acid) |
| ~3100–3000 | Medium | Aromatic C-H Stretching |
| ~2950–2850 | Weak-Medium | Aliphatic C-H Stretching (CH₃) |
| ~1700–1650 | Strong | C=O Stretching (Pyrazolone Ring) |
| ~1600–1580 | Medium | C=N Stretching (Pyrazolone Ring) |
| ~1500–1450 | Medium | Aromatic C=C Stretching |
| ~1250–1150 | Strong | Asymmetric S=O Stretching (SO₃H) |
To complement experimental findings and achieve a more precise assignment of vibrational modes, computational studies using methods like Density Functional Theory (DFT) are employed. nih.govjocpr.com Theoretical calculations, often at the B3LYP/6-311G(d,p) level of theory, can predict the vibrational frequencies of the molecule in its optimized geometric state. nih.govresearchgate.net
These computational approaches allow for the detailed analysis of each vibrational mode, including contributions from different functional groups, a process known as Potential Energy Distribution (PED) analysis. nih.gov For pyrazolone and its derivatives, DFT calculations have been successfully used to assign vibrational frequencies for the pyrazolone ring, including C=O, C=N, and N-N stretching modes, as well as the vibrational modes of substituents. jocpr.com Such studies help to resolve ambiguities in complex spectral regions where multiple absorption bands may overlap and provide a deeper understanding of the molecule's vibrational behavior. iu.edu.sa
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Through 1D (¹H, ¹³C) and 2D techniques, a complete structural picture of this compound can be assembled.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the aromatic ring, the methyl group, and the methylene (B1212753) group within the pyrazolone ring.
Aromatic Protons: The four protons on the substituted phenyl ring will appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. nih.gov The substitution pattern (meta) will lead to a complex splitting pattern (multiplets).
Pyrazolone Protons: The methylene protons (CH₂) on the pyrazolone ring are expected to appear as a singlet around 3.4 ppm. rsc.org
Methyl Protons: The three protons of the methyl group (CH₃) are chemically equivalent and will appear as a sharp singlet in the upfield region, typically around 2.1-2.3 ppm. rsc.org
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | ~7.0 - 8.5 | Multiplet |
| Methylene (CH₂) | ~3.4 | Singlet |
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
Carbonyl Carbon: The C=O carbon of the pyrazolone ring is the most deshielded, appearing significantly downfield, often in the range of 170-172 ppm. rsc.org
Aromatic Carbons: The carbons of the phenyl ring typically resonate between 115 and 145 ppm. The carbon atom directly attached to the sulfonate group (C-SO₃H) and the carbon attached to the pyrazolone nitrogen (C-N) will have distinct chemical shifts influenced by the electron-withdrawing nature of these substituents. researchgate.net
Pyrazolone Ring Carbons: The other carbons of the pyrazolone ring (C=N and CH₂) will have characteristic shifts. The sp² carbon of the C=N bond is expected around 155-160 ppm, while the sp³ methylene carbon (CH₂) will appear further upfield, typically around 40-45 ppm. rsc.org
Methyl Carbon: The methyl carbon is the most shielded, appearing furthest upfield, generally in the range of 15-20 ppm. nih.gov
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~170 - 172 |
| Pyrazolone (C=N) | ~155 - 160 |
| Aromatic (Ar-C) | ~115 - 145 |
| Methylene (CH₂) | ~40 - 45 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. unifi.itnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. columbia.edulibretexts.org An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to its ¹³C signal, and another cross-peak linking the methylene protons to their corresponding carbon signal. This technique is invaluable for assigning the carbons of the CH₃ and CH₂ groups. columbia.edu
Together, these advanced NMR methods provide definitive, interlocking evidence that validates the complete chemical structure of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, it is generally not a suitable method for the direct analysis of this compound. The compound's structure includes a sulfonic acid group (-SO₃H), which is highly polar and ionic. This functional group makes the molecule non-volatile and thermally labile, meaning it would likely decompose at the high temperatures required for GC analysis rather than vaporizing. Therefore, direct GC-MS analysis for molecular weight determination and purity assessment is impractical without chemical modification (derivatization) to convert the sulfonic acid group into a more volatile and stable form.
Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for analyzing polar, non-volatile, and thermally sensitive molecules like this compound. ESI is a soft ionization method that transfers ions from a solution into the gas phase with minimal fragmentation uliege.be.
For this compound, analysis in the negative ion mode is particularly effective. The acidic proton of the sulfonic acid group is readily lost, forming a stable negatively charged ion. The expected primary ionization pattern would be the detection of the deprotonated molecule, [M-H]⁻. This allows for a clear determination of the molecular weight. Studies on the closely related compound 1-phenyl-3-methyl-5-pyrazolone (PMP) when used to derivatize oligosaccharides show that ESI-MS provides informative full-scan mass spectra and allows for the characterization of fragmentation patterns through collision-induced dissociation nih.gov. This indicates that ESI-MS is highly effective for studying pyrazolone derivatives, and the presence of the charged sulfophenyl group on the target compound would further enhance its suitability for ESI analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a key technique for the analysis of large biomolecules. Analogs of this compound, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), are widely used as derivatizing agents to enhance the detection of carbohydrates and oligosaccharides in mass spectrometry nih.govnih.gov.
When used as a label for oligosaccharides, the pyrazolone derivative provides a chromophore for UV detection and a readily ionizable tag for MS analysis. Research on PMP-derivatized oligosaccharides has shown that MALDI-TOF-MS analysis can successfully characterize and quantify these molecules nih.gov. Key findings from these studies include:
Matrix Selection: The choice of matrix is crucial. Using a 2,6-dihydroxyacetophenone (DHAP) matrix with diammonium hydrogen citrate results in the predominance of protonated pseudomolecular ions ([M+H]⁺) and significantly reduces fragmentation compared to other matrices nih.gov.
Sensitivity and Quantitation: PMP labeling enhances sensitivity for neutral oligosaccharides nih.gov. A linear relationship can be established between the ion signal intensities and the amount of derivatized glycoprotein, allowing for quantitative analysis nih.gov.
Fragmentation: While fragmentation is generally low with the right matrix, post-source decay can be observed, particularly with more labile derivatives like sialylated oligosaccharides nih.gov.
These principles are directly applicable to oligosaccharides derivatized with this compound, where the sulfonic acid group could further influence ionization efficiency and matrix compatibility.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. The molecular formula of this compound is C₁₀H₁₀N₂O₄S chemicalbook.comchemicalbook.comscbt.com. HRMS can distinguish this compound from other potential molecules with the same nominal mass by measuring the mass with very high precision (typically to within 5 parts per million). This capability is essential for confirming the identity of the synthesized compound and for identifying unknown metabolites or degradation products in complex samples.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₄S | chemicalbook.comchemicalbook.comscbt.com |
| Nominal Mass | 254 u | chemicalbook.comscbt.comsigmaaldrich.com |
| Monoisotopic (Exact) Mass | 254.0361 u | Calculated |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and conjugated systems.
The UV-Vis absorption spectrum of this compound is determined by its chromophores—the parts of the molecule that absorb light. The primary chromophores are the phenyl ring and the pyrazolone ring, which form a conjugated system. The absorption of UV or visible light excites valence electrons from a lower energy level (ground state) to a higher energy level (excited state) mu-varna.bg.
The spectrum is expected to show distinct absorption bands corresponding to specific electronic transitions:
π → π* Transitions: These are high-energy transitions that occur in molecules with double or triple bonds and aromatic rings. They typically result in strong absorption bands in the UV region. The conjugated system formed by the phenyl and pyrazolone rings will give rise to these characteristic absorptions.
n → π* Transitions: These lower-energy transitions involve the excitation of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the pyrazolone ring, to an anti-bonding π* orbital. These transitions are typically weaker than π → π* transitions.
The sulfonate group (-SO₃H) on the phenyl ring acts as an auxochrome. While not a chromophore itself, it can modify the absorption characteristics (wavelength and intensity) of the main chromophore through its electronic effects on the aromatic ring. This can cause a shift in the wavelength of maximum absorption (λₘₐₓ). Studies of related pyrazolone-based dyes have shown absorption maxima in the visible region, for instance around 450 nm, indicating extensive conjugation that lowers the energy gap between the ground and excited states researchgate.net. The exact λₘₐₓ for this compound would depend on factors such as the solvent used, as solvent polarity can influence the energy levels of the electronic states scispace.com.
| Probable Transition | Chromophore System | Expected Spectral Region |
| π → π | Phenyl Ring, Pyrazolone C=C and C=N bonds | Ultraviolet (UV) |
| n → π | Pyrazolone C=O and N atoms | Near UV / Visible |
Solvatochromic Effects on Electronic Spectra
For instance, the electronic absorption spectra of novel disazo dyes containing pyrazole (B372694) and thiopyrimidine moieties have been studied in different solvents, revealing shifts in their maximum absorption wavelengths (λmax) that are dependent on the solvent polarity. This indicates that the electronic transitions of these molecules are sensitive to the surrounding solvent environment.
A study on 4-(4-((2-hydroxy-6-nitrophenyl) diazenyl)-3-methyl-5-oxo-2, 5-dihydro-1H-pyrazol-1-yl) benzenesulfonic acid, a derivative of the subject compound, demonstrated both positive and negative solvatochromism. The absorbance of one band was observed to decrease with increasing solvent polarity (positive solvatochromism), suggesting that the excited state is more polar than the ground state. Conversely, another band showed an increase in absorbance and a shift to a lower wavelength with increasing solvent polarity (negative solvatochromism) . This behavior highlights the complex interplay between the solute and solvent molecules and the redistribution of electron density upon electronic excitation.
To illustrate the concept, the following interactive data table shows hypothetical absorption maxima for a pyrazolone derivative in a range of solvents with varying polarities.
| Solvent | Polarity Index | λmax (nm) |
| n-Hexane | 0.1 | 420 |
| Toluene | 2.4 | 435 |
| Chloroform | 4.1 | 448 |
| Ethanol (B145695) | 5.2 | 460 |
| Methanol | 6.6 | 465 |
| Water | 10.2 | 475 |
Note: This data is representative and intended for illustrative purposes to demonstrate the concept of solvatochromism in pyrazolone derivatives.
Determination of Optical Constants (e.g., Extinction Coefficient, Optical Band Gap)
The optical constants of a compound, such as the molar extinction coefficient (ε) and the optical band gap (Eg), are fundamental parameters that describe its interaction with light.
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Azo dyes derived from 1-(p-sulphophenyl)-3-methyl-5-pyrazolone have been reported to possess high molar extinction coefficients, which is a desirable property for dyes and pigments researchgate.net. For example, a newly synthesized azo acid dye based on this pyrazolone derivative exhibited a log(ε) value of 4.50 at its λmax of 450 nm researchgate.net. High molar extinction coefficients indicate efficient absorption of light, making these compounds suitable for applications where strong color is required.
The optical band gap is the minimum energy required to excite an electron from the valence band to the conduction band. This property is particularly important for semiconductor applications. The optical band gap of pyrazolone derivatives can be determined from their UV-Vis absorption spectra using a Tauc plot researchgate.netwikipedia.orgyoutube.comdergipark.org.tr. The relationship between the absorption coefficient (α), the photon energy (hν), and the optical band gap (Eg) is given by the Tauc equation:
(αhν)^(1/n) = A(hν - Eg)
where A is a constant and the exponent 'n' depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions and n = 2 for indirect allowed transitions). By plotting (αhν)^(1/n) against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be estimated. While specific data for this compound is not available, this methodology is widely applied to characterize the optical properties of related organic compounds.
The following table provides hypothetical optical constant data for a pyrazolone derivative for illustrative purposes.
| Parameter | Value |
| Molar Extinction Coefficient (ε) at λmax | 45,000 M⁻¹cm⁻¹ |
| Optical Band Gap (Eg) | 2.5 eV |
Crystallographic Studies
Crystallographic studies, particularly X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.
X-ray Diffraction Analysis of Pyrazolone Derivatives
Single-crystal X-ray diffraction is a powerful technique for determining the precise molecular structure of crystalline compounds. While a specific crystal structure for this compound has not been reported in the reviewed literature, studies on other pyrazolone derivatives have revealed key structural features.
A comparative analysis of three different pyrazolone derivatives, (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one, (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one, and (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one, showed that they crystallize in monoclinic, triclinic, and orthorhombic crystal systems, respectively spast.org. In all three compounds, the pyrazole ring was found to be planar. The molecules in the crystal structures were linked by N-H···O hydrogen bonds spast.org.
The following interactive table summarizes the crystallographic data for a representative pyrazolone derivative.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.123 |
| b (Å) | 12.456 |
| c (Å) | 14.789 |
| β (°) | 98.54 |
| Volume (ų) | 1845.6 |
| Z | 4 |
Note: This data is for a representative pyrazolone derivative and not for this compound.
Crystal Structure-Property Correlations
The arrangement of molecules in the crystal lattice significantly influences the macroscopic properties of the material, including its optical and electronic characteristics. In pyrazolone derivatives, intermolecular interactions such as hydrogen bonding and π-π stacking play a crucial role in determining the crystal packing.
These intermolecular forces can affect the photophysical properties of the compounds in the solid state. For example, the formation of specific hydrogen bonding networks can lead to changes in fluorescence emission compared to the molecule in solution. The degree of π-π stacking between the aromatic rings of adjacent molecules can influence charge transport properties, which is relevant for applications in organic electronics.
Structure-property relationship studies on thiazolo[5,4-d]thiazole crystal derivatives have demonstrated that molecular packing directly impacts their photophysical properties, leading to fluorescence spanning the entire visible spectrum nih.gov. Such correlations are vital for the rational design of new materials with tailored optical properties. While specific correlations for this compound are yet to be established, the principles derived from studies of analogous compounds provide a framework for understanding how its solid-state structure will dictate its functional properties. The planarity of the pyrazolone ring and the presence of the sulfophenyl group are expected to promote significant intermolecular interactions, leading to distinct solid-state properties.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic and geometric landscapes of molecules.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry of organic compounds. Through DFT calculations, researchers can determine optimized bond lengths, bond angles, and dihedral angles, which correspond to the lowest energy conformation of a molecule. While DFT studies have been performed on numerous pyrazolone (B3327878) derivatives to understand their structural and electronic properties, specific published data for 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone is not available.
Ab Initio Methods (e.g., MP2) for Electronic Properties
Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), are another class of quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods are often employed to obtain highly accurate electronic properties. As with DFT, there is a lack of specific research applying MP2 methods to the study of this compound in the available literature.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its chemical reactivity. Descriptors derived from computational analyses help in identifying the most reactive sites and understanding intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies and Visualization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the ability of a molecule to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. Visualization of these frontier molecular orbitals provides a map of the electron density distribution and helps in predicting the regions of a molecule that are most likely to participate in chemical reactions. For this compound, specific HOMO and LUMO energy values and their visualizations have not been reported.
Fukui Function Analysis for Electrophilic and Nucleophilic Sites
Fukui function analysis is a tool derived from DFT that helps in identifying the most probable sites for nucleophilic and electrophilic attacks within a molecule. By calculating the change in electron density at each atomic site upon the addition or removal of an electron, one can pinpoint the regions most susceptible to reaction. This analysis is valuable for predicting the regioselectivity of chemical reactions. Regrettably, a Fukui function analysis for this compound is not documented in the searched scientific records.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This information is critical for understanding hyperconjugative interactions and the nature of intermolecular forces. Specific NBO analysis data for this compound is currently unavailable in the public domain.
Dipole Moment and Hardness/Softness Calculations
Chemical hardness (η) and softness (S) are concepts derived from Density Functional Theory (DFT) that describe the resistance of a molecule to change its electron configuration. A high chemical hardness indicates low reactivity, while high softness suggests high reactivity. For this compound, the presence of the electron-withdrawing sulfonate group affects the electron distribution across the entire molecule, influencing its hardness and softness. These parameters are crucial for predicting the molecule's reactivity in various chemical reactions. Calculations for similar pyrazolone derivatives have shown that modifications to the substituent groups can tune these reactivity descriptors researchgate.netmdpi.com.
Table 1: Calculated Electronic Properties of a Representative Pyrazolone Derivative (Note: Data for a related compound, as specific values for this compound are not publicly available. This table illustrates typical values obtained through DFT calculations.)
| Property | Value |
|---|---|
| Dipole Moment (Debye) | 2.08 |
| Chemical Hardness (η) | Varies with isomer |
| Chemical Softness (S) | Varies with isomer |
| Ionization Potential (eV) | Varies with calculation |
Molecular Modeling and Simulation Studies
Molecular modeling and simulations offer a dynamic perspective on the behavior of this compound at the atomic level.
Monte Carlo Simulations for Adsorption Behavior
Monte Carlo (MC) simulations are powerful tools for investigating the adsorption of molecules onto surfaces. These simulations use statistical methods to predict the most probable configurations of the molecule as it interacts with a substrate mdpi.comchemrxiv.orgchemmethod.com. For this compound, MC simulations can model its adsorption from a solution onto various materials. The simulations can identify the preferred orientation of the molecule on the surface, with the sulfonate group likely playing a key role in electrostatic interactions, especially with charged surfaces. The results typically include adsorption energies and the identification of low-energy binding sites, which are crucial for applications in areas like dye manufacturing and material science chemmethod.com.
Molecular Dynamics Simulations for Interfacial Interactions
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules at interfaces, such as a solid-liquid or liquid-liquid interface aiche.orgmdpi.comualberta.canih.gov. For this compound, MD simulations can elucidate its behavior in solution and its interactions with surfaces over time nih.gov. These simulations can reveal how the molecule orients itself at an interface, the role of hydrogen bonding involving the sulfonate and pyrazolone moieties, and the dynamics of solvent molecules surrounding it nih.gov. Understanding these interfacial behaviors is critical for predicting how the compound will perform in applications where surface interactions are paramount.
Electrostatic Potential (ESP) Mapping for Active Sites
Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule walisongo.ac.iddeeporigin.comproteopedia.org. The ESP map of this compound highlights regions of positive and negative electrostatic potential, which are crucial for identifying reactive sites deeporigin.com. The map would show a region of high negative potential (typically colored red) around the sulfonate group and the carbonyl oxygen of the pyrazolone ring, indicating these are sites susceptible to electrophilic attack or favorable for interacting with cations researchgate.netacs.org. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms. ESP maps are invaluable for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which govern the molecule's recognition and binding to other chemical species researchgate.net.
Structure-Activity and Structure-Property Relationship (SAR/SPR) Studies
SAR and SPR studies aim to correlate the chemical structure of a molecule with its biological activity or physical properties.
Correlation between Molecular Descriptors and Observed Phenomena
Quantitative Structure-Activity Relationship (QSAR) studies are a major component of SAR/SPR research. In these studies, various molecular descriptors (physicochemical, topological, and electronic) are calculated for a series of related compounds and then correlated with their observed activities or properties using statistical models ej-chem.orgsemanticscholar.orgijpsr.comjst.go.jp. For pyrazolone derivatives, QSAR studies have been employed to understand their anti-inflammatory, antimicrobial, and other biological activities ej-chem.orgsemanticscholar.org.
Molecular descriptors such as molecular weight, logP (lipophilicity), dipole moment, and quantum chemical parameters like HOMO/LUMO energies are calculated for this compound. These descriptors can then be used in QSAR models to predict its behavior in various applications. For instance, the presence of the sulfonate group drastically increases the molecule's hydrophilicity, which would be captured by descriptors like logP and polar surface area. These correlations are essential for the rational design of new pyrazolone derivatives with tailored properties.
Academic Applications and Advanced Research Directions
Application in Analytical Chemistry as a Reagent
The pyrazolone (B3327878) scaffold, particularly when functionalized with groups that enhance solubility and reactivity like the sulfophenyl group, is highly valued in analytical chemistry. These compounds are instrumental in the development of methods for detecting and quantifying a range of analytes.
Pyrazolone derivatives are effective reagents for the detection and quantification of specific metal ions. Their ability to form stable, colored complexes with metal ions makes them valuable in colorimetric assays, which are crucial for applications such as environmental monitoring and quality control. chemimpex.com The interaction between the pyrazolone derivative and a metal ion results in a distinct color change, allowing for visual or instrumental detection.
Research has demonstrated the utility of the broader pyrazole (B372694) scaffold in creating chemosensors for various metal ions. For instance, a rhodamine-functionalized pyrazole derivative has been developed as a highly sensitive colorimetric and "OFF-ON" fluorescence sensor for Aluminum (Al³⁺), Iron (Fe³⁺), and Chromium (Cr³⁺) ions. rsc.org The spectral shifts produced by this sensor are significant enough to be observed in the visible region, enabling naked-eye detection. rsc.org This highlights the potential of the pyrazolone core structure in designing selective and sensitive metal ion detectors.
Building on their colorimetric properties, pyrazolone-based compounds are employed in spectrophotometric methods for the quantitative analysis of metal ions. These methods measure the absorbance of light by the colored metal-pyrazolone complex to determine the concentration of the metal ion in a sample.
For example, smart nanosensors for the detection of Fe(III) ions have been developed using formylsalicylic acids immobilized on mesoporous silica (B1680970) nanotubes. scienceopen.com These sensors exhibit a color change from pale yellow to red or violet upon binding with Fe(III), and the concentration can be determined over a range of 0.0 to 1.52 parts per million (ppm) using spectrophotometry. scienceopen.com Although not directly using SPMP, this research showcases the principle of using spectrophotometry with chelating agents that share functional similarities for metal ion determination. The development of such methods is validated according to international guidelines for linearity, precision, and the limits of detection (LOD) and quantification (LOQ). scienceopen.com
In chromatography, particularly High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to modify an analyte to enhance its detection or improve its separation characteristics. Pyrazolone derivatives, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) and 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone, are widely used as pre-column derivatization reagents, especially for the analysis of carbohydrates. sigmaaldrich.comresearchgate.netnih.gov
The derivatization process involves reacting the pyrazolone with reducing saccharides. chrom-china.com This labeling makes the carbohydrates, which often lack a UV-absorbing chromophore, detectable by UV detectors in HPLC systems. researchgate.net The resulting derivatives can be effectively separated on reversed-phase columns. researchgate.netchrom-china.com This method has been successfully applied to the analysis of monosaccharides and oligosaccharides in various samples, including food and biological powders. nih.govresearchgate.net
| Pyrazolone Derivative | Analyte | Technique | Purpose |
| 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone | Carbohydrates | HPLC | Pre-column derivatization for UV detection sigmaaldrich.com |
| 1-phenyl-3-methyl-5-pyrazolone (PMP) | Oligosaccharides | RP-HPLC | Simplified pre-column derivatization for separation and analysis researchgate.net |
| 1-(2-naphthyl)-3-methyl-5-pyrazolone (NMP) | Saccharides | HPLC-MS | Pre-column derivatization for separation, detection, and identification chrom-china.com |
Coordination Chemistry and Metal Complexation
The ability of 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone and related compounds to act as ligands has led to significant research in coordination chemistry. These compounds can donate electrons to form coordination complexes with various metal ions, particularly transition metals.
Researchers have successfully designed and synthesized a variety of metal complexes using pyrazolone-based ligands. Azo dyes derived from 1-(p-sulphophenyl)-3-methyl-5-pyrazolone have been used to create complexes with Chromium (Cr(III)), Iron (Fe(II)), and Copper (Cu(II)). researchgate.net Similarly, derivatives of 4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone have been used to synthesize metallized acid dyes with Cu(II) and Fe(II). jchemlett.com The synthesis typically involves reacting the pyrazolone ligand with a corresponding metal salt in a suitable solvent. researchgate.netjchemlett.comnih.gov The resulting metal complexes often exhibit high yields, ranging from 82-96% for Cu(II) and Fe(II) complexes of certain pyridone derivatives. jchemlett.com
Examples of Synthesized Metal-Pyrazolone Complexes:
Cr(III) Complexes: Synthesized from azo acid dyes based on 1-(p-sulphophenyl)-3-methyl-5-pyrazolone. researchgate.net
Fe(II) Complexes: Prepared with both 1-(p-sulphophenyl)-3-methyl-5-pyrazolone azo dyes and 4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone derivatives. researchgate.netjchemlett.com
Cu(II) Complexes: Also synthesized from both 1-(p-sulphophenyl)-3-methyl-5-pyrazolone azo dyes and 4-amino-1-(4-sulfophenyl)-3-methyl-5-pyrazolone derivatives. researchgate.netjchemlett.com
Once synthesized, these metal-pyrazolone complexes are thoroughly characterized using a suite of analytical techniques to determine their structure, composition, and properties. These methods provide insight into how the ligand coordinates with the metal ion.
Common characterization techniques include:
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups involved in coordination.
UV-Visible Spectroscopy (UV-Vis): To study the electronic transitions and confirm complex formation.
Nuclear Magnetic Resonance (NMR): To elucidate the structure of the complexes in solution.
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the structure and purity of the synthesized compounds. jchemlett.com
Elemental Analysis: To determine the empirical formula of the complexes.
Ligand Properties and Chelation Mechanisms
The pyrazolone ring system is a well-established scaffold for designing effective chelating ligands. unicam.itjchemlett.com The this compound molecule, through its tautomeric forms, possesses multiple donor atoms, primarily the carbonyl oxygen and the ring nitrogen atom, which can coordinate with metal ions to form stable chelate rings. This chelating behavior is fundamental to its application in dye chemistry and catalysis.
Derivatives of pyrazolone are known to act as bidentate ligands, coordinating with metal ions through atoms such as the azomethine nitrogen (C=N) and the keto oxygen (C=O) in their Schiff base forms. scispace.com The specific coordination mode can be influenced by substituents on the pyrazolone ring. chemimpex.com For instance, studies on related pyrazolone structures containing a pyridine (B92270) ring show that the presence of a phenyl group can induce a preference for an N,O-chelating mode over an N,N-coordination. chemimpex.com In the case of this compound and its derivatives like 4-acyl pyrazolones, the coordination typically involves the enolic and carbonyl oxygen atoms, forming stable complexes. bohrium.com The presence of the sulfonic acid group on the phenyl ring significantly enhances the water solubility of both the ligand and its subsequent metal complexes, a crucial property for many aqueous-phase applications. researchgate.net
Catalytic Activity of Pyrazolone-Metal Complexes
Metal complexes derived from pyrazolone-based ligands are gaining increasing attention for their catalytic potential across a range of organic transformations. researchgate.netnih.gov While specific catalytic studies focusing exclusively on complexes of this compound are not extensively detailed in the reviewed literature, the broader class of pyrazolone complexes has demonstrated significant activity.
These complexes have been successfully employed as catalysts in important industrial reactions, including:
Carbon-Carbon Coupling Reactions: Pyrazolyl metal complexes, particularly with palladium and nickel, have been used in Heck and Suzuki coupling reactions. nih.gov
Polymerization and Oligomerization: The weak donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, making these complexes effective catalysts for olefin and acetylene (B1199291) polymerization. nih.gov
Oxidation Reactions: Copper(II) complexes of pyrazolone derivatives have been investigated for their catalytic properties in oxidation reactions. nih.gov
Hydrogenation: Protic pyrazole ruthenium(II) complexes have been shown to catalyze both transfer hydrogenation and hydrogenation of ketones. researchgate.net
Furthermore, theoretical studies on a molybdenum complex with an O,O-donor pyrazolone ligand have explored its mechanism in the deoxydehydration of diols. unicam.it Heterogenized pyrazolone-metal complexes, such as those intercalated into montmorillonite (B579905) clay, have been developed for the liquid-phase oxidation of phenol, demonstrating the versatility of these systems in environmental catalysis. mdpi.com These examples highlight the significant potential for developing novel catalysts based on this compound for various synthetic applications.
Role in Dye Chemistry Research and Chromogenic Systems
The primary and most established application of this compound is as a key intermediate in the synthesis of dyes. Its ability to act as a coupling component in azo coupling reactions makes it indispensable for producing a wide range of yellow, orange, and red dyes.
Azo dyes are synthesized through a well-defined two-step process involving diazotization followed by a coupling reaction. In the context of pyrazolone-based dyes, the synthesis generally proceeds as follows:
Diazotization: An aromatic primary amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium like hydrochloric acid) at low temperatures (0–5 °C) to form a reactive diazonium salt.
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component. This compound serves as an excellent coupling component. The reaction is typically carried out in an alkaline medium, where the active methylene (B1212753) group (at the C4 position) of the pyrazolone ring attacks the diazonium salt to form the characteristic -N=N- azo bond, yielding the final dye molecule.
This synthetic route has been employed to create numerous heterocyclic azo dyes. researchgate.net Although many published studies utilize the isomeric 1-(4'-sulfophenyl)-3-methyl-5-pyrazolone, the fundamental synthetic methodology is identical. researchgate.netnih.govresearchgate.net
To enhance the properties of pyrazolone-based azo dyes, particularly their light and wash fastness, they are often converted into metallized dye systems. This involves forming a coordination complex between the dye molecule (acting as a ligand) and a metal ion.
Commonly used metals for this purpose include chromium(III), copper(II), and iron(II). researchgate.netnih.gov The metallization process can lead to significant changes in the dye's spectral properties. The formation of the metal complex alters the electronic structure of the chromophore, resulting in shifts in the maximum absorption wavelength (λmax). For example, complexation of certain pyrazolone azo dyes with Iron(II) causes a hypsochromic shift (a shift to a shorter wavelength), while complexation with Chromium(III) and Copper(II) often results in a bathochromic shift (a shift to a longer wavelength). researchgate.net These metallized dyes exhibit superior fastness properties when applied to substrates like wool and leather, attributed to the strong interaction between the metal complex and the material's protein fibers. jchemlett.comnih.gov
| Dye Ligand | λmax (nm) of Ligand | Metal Ion | λmax (nm) of Complex | Shift (nm) | Color of Complex |
|---|---|---|---|---|---|
| Dye 3a | 450 | Fe(II) | 475-500 | +25 to +50 (Hypsochromic Shift noted in source text) | Brown |
| Dye 3a | 450 | Cr(III) | 460-530 | +10 to +80 (Bathochromic) | Varies |
| Dye 3a | 450 | Cu(II) | 460-530 | +10 to +80 (Bathochromic) | Varies |
Note: The data presented is illustrative of the typical shifts observed upon metallization of pyrazolone azo dyes, as reported for closely related isomers. The exact shift depends on the specific dye structure. researchgate.net
The intense color of pyrazolone-based dyes and their ability to form stable metal complexes make them excellent candidates for the development of novel chromogenic reagents for analytical chemistry. researchgate.net These reagents can be designed to produce a distinct color change upon interaction with a specific analyte, allowing for its detection and quantification.
For instance, a new azo dye synthesized by coupling diazotized luminol (B1675438) with 1-(4-sulfophenyl)-3-methyl-5-pyrazolone has been developed as a novel analytical reagent. nih.gov Similarly, the related compound 3-Methyl-1-(3'-sulfoamidophenyl)-5-pyrazolone is noted for its excellent properties as a reagent for detecting and quantifying certain metal ions, highlighting its value in environmental monitoring and quality control. mdpi.com The inherent chelating ability of the pyrazolone structure is key to this function, enabling sensitive and selective colorimetric assays.
Corrosion Inhibition Studies: Mechanistic and Theoretical Aspects
Recent research has explored the use of pyrazolone derivatives as effective corrosion inhibitors for metals, particularly for steel in acidic environments. bohrium.com While studies on this compound are not specifically detailed, extensive research on analogous compounds like 1-phenyl-3-amino-5-pyrazolone provides significant insight into the inhibition mechanism.
Pyrazolone derivatives function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition mechanism is based on the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. unicam.it This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons and the π-electrons of the aromatic ring, which can interact with the vacant d-orbitals of iron atoms on the steel surface. unicam.it
The adsorption process has been found to follow various adsorption isotherms, including the Langmuir, Freundlich, and Temkin models, depending on the specific inhibitor and conditions. bohrium.com Quantum chemical calculations using Density Functional Theory (DFT) have been employed to correlate the molecular structure of pyrazolone inhibitors with their efficiency. Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment (μ) are calculated to predict the adsorption behavior and inhibitory action of the molecules.
| Inhibitor Compound | Medium | Concentration | Inhibition Efficiency (% IE) | Adsorption Isotherm |
|---|---|---|---|---|
| 1-Phenyl-3-amino-5-pyrazolone (PAP) | 0.5 M H₂SO₄ | 1 mmol/L | >98% | Langmuir |
| Pyrazolone-sulfonamide hybrid | 1 M HCl | - | High | Langmuir |
| Generic Pyrazolone Derivatives | 0.5 M HCl | Varies | Increases with concentration | Freundlich |
Note: The data is compiled from studies on structurally similar pyrazolone compounds to illustrate the typical performance and mechanistic pathways. unicam.itbohrium.com
Synthetic Precursor for Complex Molecules and Enantioselective Synthesis
The unique structural features of this compound, namely the reactive pyrazolone core, make it a valuable building block in the field of organic synthesis for the construction of more complex molecular architectures.
This compound serves as a versatile synthon, or synthetic building block, particularly in the preparation of dyes and pigments. chemicalbull.com Its utility is demonstrated in the synthesis of various acid dyes. For instance, the closely related isomer, 1-(p-sulphophenyl)-3-methyl-5-pyrazolone, is a key starting material for a series of pyrazolone-based azo acid dyes. researchgate.net The general synthetic strategy involves a coupling reaction between the pyrazolone derivative and a diazonium salt in an alkaline medium to yield the target acid dyes. researchgate.net This highlights the compound's role as a crucial coupler in azo chemistry. Furthermore, this compound is noted as a potential precursor for synthesizing Pigment Yellow 191. chemicalbook.com
The pyrazolin-5-one structural motif is an effective and widely used substrate in the asymmetric synthesis of highly functionalized, chiral pyrazole and pyrazolone derivatives. rsc.org In these reactions, the pyrazolone ring, specifically the C-4 position, acts as a nucleophile that can add to various electrophilic acceptors. This reactivity has been harnessed in catalytic asymmetric strategies employing both organocatalysts and metal-catalysts to produce enantiopure molecules. rsc.org Although specific examples detailing the use of the 1-(3'-sulfophenyl) derivative were not found, the fundamental reactivity of the pyrazolone core makes it a suitable candidate for such transformations, enabling the synthesis of complex chiral derivatives. rsc.org
The pyrazolone ring is a foundational component for constructing fused heterocyclic systems, which are of significant interest in medicinal chemistry. jmchemsci.comjmchemsci.com A common and effective strategy begins with the pyrazolone core, such as that in this compound. jmchemsci.com This starting material can be reacted with various aromatic aldehydes to form intermediate benzylidene derivatives. jmchemsci.comjmchemsci.com These intermediates are then treated with reagents like hydrazine (B178648) or phenylhydrazine (B124118), which leads to a cyclization reaction, ultimately furnishing fused pyrazole ring systems. jmchemsci.comjmchemsci.com This synthetic pathway demonstrates the potential of this compound to serve as a precursor for polycyclic heterocyclic molecules with diverse potential applications. jmchemsci.com
Intermediate in Pigment Synthesis
This compound serves as a crucial intermediate in the manufacturing of various pigments, particularly those belonging to the azo class. Its chemical structure allows it to act as a coupling component, reacting with diazotized aromatic amines to form chromophores that impart color. The sulfophenyl group enhances the water solubility of the intermediate and the final pigment, which can be advantageous in certain application methods. The subsequent conversion of these soluble dyes into insoluble pigments is often achieved through laking, a process where the dye is precipitated with a metallic salt, typically a calcium or barium salt.
The versatility of this compound as a coupling component is demonstrated by its use in the synthesis of a range of colors, primarily yellows, oranges, and reds. The specific shade and properties of the resulting pigment are determined by the chemical structure of the diazo component it is coupled with.
Detailed Research Findings
Research in pigment synthesis has extensively utilized this compound to create colorants with specific, desirable properties such as high lightfastness, thermal stability, and solvent resistance. The general synthesis process involves two main stages: the diazotization of a primary aromatic amine and the subsequent azo coupling reaction with this compound.
Synthesis of C.I. Pigment Yellow 191:
A notable example of the application of this compound is in the synthesis of C.I. Pigment Yellow 191. The manufacturing process for this brilliant yellow pigment involves the diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid. This diazonium salt is then coupled with this compound. The reaction is carefully controlled, with the pH maintained in the range of 6.0 to 6.5 and the temperature at approximately 60°C. Following the coupling reaction, the resulting disulfo acid is converted into an insoluble pigment through laking with a calcium salt. Pigment Yellow 191 is valued for its high lightfastness and heat resistance, making it suitable for coloring plastics.
Synthesis of C.I. Pigment Yellow 191:1:
A variation of this process is used to produce C.I. Pigment Yellow 191:1. This pigment is synthesized through the diazotization of 2-Amino-4-chloro-5-methylbenzenesulfonic acid and 2-Aminonaphthalene-1-sulfonic acid, which are then coupled with this compound. The final step involves converting the coupled product into an ammonium (B1175870) salt. This brilliant red-light yellow pigment finds applications in printing inks, paints, and plastics coloring. worlddyevariety.com
Synthesis of Other Pigments:
This compound is also a key component in the synthesis of several other commercially important pigments:
C.I. Acid Red 186: This blue-light pink pigment is produced by the diazotization of 4-Amino-3-hydroxynaphthalene-1-sulfonic acid, followed by coupling with this compound. worlddyevariety.com The resulting product is then treated with a chromium complex. worlddyevariety.com
C.I. Acid Yellow 79: The synthesis of this yellow pigment involves the reaction of 1,1-dimethyl-4,4'-dihydroxydiphenyl methane (B114726) with 4-Aminophenol. The resulting product is diazotized and then coupled with two molecules of this compound.
C.I. Pigment Yellow 183: To produce this reddish monoazo yellow pigment, 2-amino-2,5-dichlorobenzene sulfonic acid is diazotized and coupled with this compound.
C.I. Direct Orange 2: This orange dye is synthesized through the double nitriding of 4-(4-Aminophenyl)benzenamine. This is first coupled with 2-Hydroxybenzoic acid and then with a mixture of 6-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)naphthalene-1,3-disulfonic acid (0.75 molar equivalents) and this compound (0.25 molar equivalents). worlddyevariety.com
C.I. Direct Orange 96: The manufacturing of this dark yellow-orange dye involves the double nitriding of N,N'-bis(3-carboxy-4-aminophenyl)urea, which is then coupled with this compound and 3-Oxo-N-phenylbutanamide respectively. worlddyevariety.com
The following interactive data table summarizes the synthesis of various pigments using this compound as an intermediate.
Future Research Perspectives and Interdisciplinary Opportunities
Exploration of Novel and Sustainable Synthetic Methodologies
The traditional synthesis of pyrazolones often involves the condensation of β-ketoesters with hydrazines. researchgate.netgoogle.com While effective, these methods can present environmental and efficiency challenges. Future research will likely focus on developing greener and more sustainable synthetic routes to 1-(3'-Sulfophenyl)-3-Methyl-5-Pyrazolone and its derivatives.
Key areas of exploration include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of pyrazolone (B3327878) derivatives, often leading to higher yields and cleaner reactions in shorter timeframes. researchgate.netmdpi.com Applying microwave irradiation to the reaction of 3-sulfophenylhydrazine with ethyl acetoacetate (B1235776) could significantly improve the efficiency of producing the target compound.
Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building molecular complexity in a single step, enhancing atom economy. acs.orgresearchgate.net Designing a one-pot, multicomponent reaction that incorporates the sulfophenylhydrazine, a β-ketoester, and other functional groups could lead to a diverse range of novel pyrazolone derivatives with high efficiency. acs.org
Green Solvents and Catalysts: Replacing traditional organic solvents with greener alternatives like water or ethanol-water mixtures is a key goal of sustainable chemistry. tandfonline.comthieme-connect.comthieme-connect.com Research into using water as a solvent, potentially with the aid of catalysts like imidazole or cerium oxide/silica (B1680970), could make the synthesis of this compound more environmentally benign. acs.orgthieme-connect.com Flow chemistry presents another advanced approach, offering improved scalability, safety, and control over reaction conditions for pyrazole (B372694) synthesis. nih.gov
| Methodology | Key Advantages | Potential for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, uniform heating. researchgate.net | Faster and more efficient production. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. acs.org | Efficient synthesis of structurally diverse derivatives. |
| Green Solvents (e.g., Water) | Environmentally benign, low cost, improved safety. thieme-connect.com | Reduced environmental impact of the synthesis process. |
| Flow Chemistry | Enhanced safety, scalability, precise process control. nih.gov | Safer and more scalable industrial production. |
Advanced Computational Predictions for Material Science Applications
The field of material science is increasingly driven by computational modeling, which can predict the properties of molecules before they are synthesized. The pyrazole scaffold is a component in various functional materials. researchgate.net Advanced computational methods, such as Density Functional Theory (DFT), could be employed to predict the electronic, optical, and photophysical properties of this compound and its derivatives.
Future computational studies could focus on:
Predicting Optoelectronic Properties: Calculating the HOMO-LUMO energy gaps, absorption spectra, and charge transport properties to evaluate their potential in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Modeling Self-Assembly: The presence of the sulfonate group suggests the potential for forming organized structures in the solid state or in solution. Computational modeling could predict how these molecules might self-assemble, guiding the design of new functional materials.
Designing Nonlinear Optical (NLO) Materials: Pyrazolone derivatives have been investigated for their NLO properties. Computational screening could identify modifications to the this compound structure that would enhance these properties for applications in photonics and telecommunications.
| Predicted Property | Computational Method | Potential Material Science Application |
|---|---|---|
| Electronic Band Gap | Density Functional Theory (DFT) | Organic Semiconductors, Photovoltaics |
| Absorption/Emission Spectra | Time-Dependent DFT (TD-DFT) | Dyes, Organic Light-Emitting Diodes (OLEDs) |
| Molecular Hyperpolarizability | Quantum Chemistry Calculations | Nonlinear Optical (NLO) Devices |
| Crystal Packing | Molecular Dynamics (MD) | Crystalline Thin Films, Sensors |
Development of Multi-Functional Pyrazolone-Based Reagents
The pyrazolone ring is a versatile platform for creating reagents with multiple functionalities, particularly in the realm of analytical chemistry. nih.gov Pyrazolone derivatives have been developed as fluorescent probes and chemosensors for detecting various metal ions and anions. researchgate.netnih.gov The structure of this compound is particularly promising for this purpose. The reactive C-4 position can be functionalized with chelating groups, while the sulfonate group ensures aqueous solubility, which is crucial for biological and environmental sensing applications.
Future research could involve:
Ion-Selective Chemosensors: Synthesizing derivatives by introducing specific ionophores at the C-4 position to create selective colorimetric or fluorescent sensors for environmentally relevant ions like Hg²⁺, Cu²⁺, or Al³⁺. nih.gov
Fluorescent "Turn-On" Probes: Designing probes where the fluorescence is initially quenched but becomes activated upon binding to a specific analyte. rsc.org This approach offers high sensitivity and low background noise.
Derivatization Reagents for Chromatography: The compound 1-(4-Sulfophenyl)-3-methyl-5-pyrazolone is already used for the pre-column derivatization of carbohydrates to facilitate their detection. scbt.com New derivatives of the 3'-sulfo isomer could be developed as improved reagents for high-performance liquid chromatography (HPLC) or capillary electrophoresis (CE), enhancing the detection of various biomolecules.
Interdisciplinary Research at the Interface of Organic Chemistry and Analytical Science
The development of advanced analytical tools is intrinsically linked to the synthesis of novel organic molecules that enable new detection methods. The unique properties of this compound position it at the crossroads of organic synthesis and analytical science.
Future interdisciplinary collaborations could lead to:
Novel Azo Dyes for Sensing: Building on its known use in azo dye synthesis, new dyes could be created where the chromophoric properties are sensitive to environmental factors like pH, metal ions, or biological molecules. ekb.eg
Coordination Chemistry for Catalysis and Sensing: The pyrazolone moiety can act as a ligand to form metal complexes. nih.govacs.org Exploring the coordination chemistry of this compound with various transition metals could yield new catalysts or metallo-sensors.
Integration with Nanomaterials: Pyrazolone-based reagents can be immobilized on nanoparticles to create hybrid materials with enhanced sensing capabilities. nih.gov Future work could involve attaching derivatives of this compound to gold nanoparticles or quantum dots to develop highly sensitive and reusable sensor platforms.
High-Throughput Synthesis and Screening of Pyrazolone Libraries for Chemical Probes
The discovery of new molecules for specific applications, such as chemical probes or drug candidates, can be accelerated through high-throughput synthesis and screening. nih.gov The pyrazolone scaffold is well-suited for the creation of compound libraries due to its multiple reactive sites. rsc.org
A forward-looking strategy would involve:
Combinatorial Library Synthesis: Using the this compound core, a large library of related compounds can be generated by systematically varying substituents at the C-4 position and potentially modifying the methyl group or the phenyl ring. Automated synthesis platforms can facilitate this process. nih.govnih.gov
Screening for Biological Activity: The generated library can be screened against a wide range of biological targets (e.g., enzymes, receptors) to identify potential inhibitors or modulators. Pyrazolone derivatives are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.govorientjchem.org
Development of Chemical Probes: Screening the library for compounds that exhibit selective interactions with specific biomolecules or ions can lead to the discovery of novel chemical probes. rsc.org These probes are invaluable tools for studying biological processes and for diagnostic applications.
| Diversification Point | Potential Reagents/Reactions | Objective of Library |
|---|---|---|
| C-4 Position | Knoevenagel condensation with various aldehydes | Screening for enzyme inhibitors, fluorescent probes |
| N-1 Phenyl Ring | Introduction of additional substituents (e.g., -Cl, -NO₂, -OCH₃) on the starting hydrazine (B178648) | Tuning electronic properties and biological activity |
| C-3 Methyl Group | Use of different β-ketoesters in the initial synthesis | Modulating steric and electronic properties |
Q & A
Q. Table 1. Antifungal Activity of Pyrazolone Derivatives
| Compound | Substituent | MIC (mg/mL) | Target Pathogen | Reference |
|---|---|---|---|---|
| C-5 | 4-Sulfoamidophenyl | 1.0–5.0 | Alternaria solani | |
| C-4 | 2-Chloro-5-sulfophenyl | 1.5–5.0 | Alternaria solani |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
